Cas no 908248-02-2 (methyl 2-chloro-4-formylbenzoate)
methyl 2-chloro-4-formylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-chloro-4-formylbenzoate
- methyl 2-chloro-4-formylbenzoate
- 908248-02-2
- CS-0038173
- UTMVVAXABVYJEA-UHFFFAOYSA-N
- AS-39828
- MFCD24685927
- SCHEMBL1515716
- methyl2-chloro-4-formylbenzoate
- AKOS024258850
- EN300-268764
- Z1511892697
- SY124487
- DB-101264
-
- MDL: MFCD24685927
- Inchi: 1S/C9H7ClO3/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-5H,1H3
- InChI Key: UTMVVAXABVYJEA-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=O)C=CC=1C(=O)OC
Computed Properties
- Exact Mass: 198.0083718g/mol
- Monoisotopic Mass: 198.0083718g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 43.4Ų
methyl 2-chloro-4-formylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M224135-10mg |
Methyl 2-Chloro-4-formylbenzoate |
908248-02-2 | 10mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M224135-50mg |
Methyl 2-Chloro-4-formylbenzoate |
908248-02-2 | 50mg |
$ 230.00 | 2022-06-04 | ||
| TRC | M224135-100mg |
Methyl 2-Chloro-4-formylbenzoate |
908248-02-2 | 100mg |
$ 340.00 | 2022-06-04 | ||
| ChemScence | CS-0038173-1g |
Methyl 2-chloro-4-formylbenzoate |
908248-02-2 | 1g |
$907.0 | 2022-04-26 | ||
| ChemScence | CS-0038173-5g |
Methyl 2-chloro-4-formylbenzoate |
908248-02-2 | 5g |
$2722.0 | 2022-04-26 | ||
| Alichem | A019096262-250mg |
Methyl 2-chloro-4-formylbenzoate |
908248-02-2 | 95% | 250mg |
$190.08 | 2023-08-31 | |
| Alichem | A019096262-1g |
Methyl 2-chloro-4-formylbenzoate |
908248-02-2 | 95% | 1g |
$489.60 | 2023-08-31 | |
| Alichem | A019096262-5g |
Methyl 2-chloro-4-formylbenzoate |
908248-02-2 | 95% | 5g |
$1425.60 | 2023-08-31 | |
| eNovation Chemicals LLC | D767684-100mg |
Methyl 2-chloro-4-formylbenzoate |
908248-02-2 | 95% | 100mg |
$90 | 2024-06-06 | |
| eNovation Chemicals LLC | D767684-250mg |
Methyl 2-chloro-4-formylbenzoate |
908248-02-2 | 95% | 250mg |
$120 | 2024-06-06 |
methyl 2-chloro-4-formylbenzoate Suppliers
methyl 2-chloro-4-formylbenzoate Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on methyl 2-chloro-4-formylbenzoate
Methyl 2-chloro-4-formylbenzoate (CAS No. 908248-02-2): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry
Methyl 2-chloro-4-formylbenzoate (CAS No. 908248-02-2) is a significant compound in the realm of chemical biology and medicinal chemistry, serving as a crucial intermediate in the synthesis of various pharmacologically active molecules. Its unique structural features, comprising a chloro-substituted benzene ring conjugated with a formyl group, make it a valuable building block for the development of novel therapeutic agents.
The compound's molecular structure, characterized by the presence of both electron-withdrawing and electron-donating groups, enhances its reactivity and adaptability in synthetic chemistry. The chloro substituent at the 2-position increases electrophilicity, facilitating nucleophilic substitution reactions, while the formyl group at the 4-position allows for condensation reactions with amines or alcohols, leading to the formation of Schiff bases or esters, respectively.
In recent years, methyl 2-chloro-4-formylbenzoate has garnered attention in the development of bioactive molecules targeting various diseases. For instance, its derivatives have been explored as potential inhibitors of enzymes involved in inflammatory pathways. Studies have demonstrated that modifications of the benzene ring can modulate binding affinity and selectivity, making this compound a promising scaffold for drug discovery.
One notable application of methyl 2-chloro-4-formylbenzoate is in the synthesis of heterocyclic compounds, which are widely prevalent in pharmaceuticals. By reacting it with nitrogen-containing reagents, researchers can construct pyridine or pyrimidine derivatives known for their antimicrobial and anticancer properties. The versatility of this intermediate allows for rapid diversification of molecular structures, enabling high-throughput screening for lead compounds.
The compound's utility extends beyond small-molecule drug development. It has been employed in material science, particularly in the synthesis of organic semiconductors and dyes. The conjugated system formed by the benzene ring and formyl group contributes to its electronic properties, making it suitable for applications in optoelectronic devices.
Recent advancements in green chemistry have also highlighted methyl 2-chloro-4-formylbenzoate as a sustainable building block. Researchers have optimized synthetic routes to minimize waste and improve yields using catalytic methods. These efforts align with global initiatives to promote environmentally friendly practices in chemical synthesis.
The role of computational chemistry in designing derivatives of methyl 2-chloro-4-formylbenzoate cannot be overstated. Molecular modeling techniques have enabled scientists to predict binding interactions and optimize drug-like properties before experimental synthesis. This approach not only accelerates the discovery process but also reduces costs associated with trial-and-error experimentation.
In conclusion, methyl 2-chloro-4-formylbenzoate (CAS No. 908248-02-2) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural attributes and reactivity make it an indispensable tool for chemists engaged in drug discovery and innovation. As research continues to evolve, this intermediate will undoubtedly play a pivotal role in shaping the future of chemical biology and medicinal chemistry.
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